molecular formula C16H21N3OS2 B5774676 11,11-dimethyl-4-methylsulfanyl-6-pyrrolidin-1-yl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene

11,11-dimethyl-4-methylsulfanyl-6-pyrrolidin-1-yl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B5774676
M. Wt: 335.5 g/mol
InChI Key: KPEYEIKOTWRQID-UHFFFAOYSA-N
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Description

11,11-dimethyl-4-methylsulfanyl-6-pyrrolidin-1-yl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features multiple functional groups, including a pyrrolidine ring, a sulfur-containing methylsulfanyl group, and an oxa-thia-diazatricyclic core, which contribute to its diverse reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,11-dimethyl-4-methylsulfanyl-6-pyrrolidin-1-yl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene typically involves multi-step organic reactions. One common approach starts with the construction of the tricyclic core through a series of cyclization reactions. The introduction of the pyrrolidine ring and the methylsulfanyl group can be achieved through nucleophilic substitution reactions. The final steps often involve oxidation or reduction reactions to achieve the desired functional groups and oxidation states.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

11,11-dimethyl-4-methylsulfanyl-6-pyrrolidin-1-yl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene can undergo various types of chemical reactions, including:

    Oxidation: The sulfur-containing methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrrolidine ring or other reactive sites.

    Cyclization: Further cyclization reactions can be used to modify the tricyclic core or introduce additional rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

11,11-dimethyl-4-methylsulfanyl-6-pyrrolidin-1-yl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its tricyclic core and functional groups can be utilized in the design of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe or tool in studying biological pathways and mechanisms, particularly those involving sulfur-containing groups.

    Chemical Synthesis: It serves as an intermediate or building block in the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 11,11-dimethyl-4-methylsulfanyl-6-pyrrolidin-1-yl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups can form covalent or non-covalent interactions with these targets, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11,11-dimethyl-4-methylsulfanyl-6-pyrrolidin-1-yl-12-oxa-8-thia-3,5-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraene is unique due to its combination of a tricyclic core with multiple functional groups, including sulfur and nitrogen atoms

Properties

IUPAC Name

11,11-dimethyl-4-methylsulfanyl-6-pyrrolidin-1-yl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS2/c1-16(2)8-11-10(9-20-16)12-13(22-11)14(18-15(17-12)21-3)19-6-4-5-7-19/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEYEIKOTWRQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C3=C(S2)C(=NC(=N3)SC)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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